Norcamphor
Overview
Description
Norcamphor, also known as bicyclo[2.2.1]heptan-2-one, is an organic compound classified as a bicyclic ketone. It is an analog of camphor but lacks the three methyl groups present in camphor. This compound is a colorless solid used as a building block in organic synthesis and is a precursor to norborneols .
Mechanism of Action
Target of Action
Norcamphor, an analog of camphor but without the three methyl groups , primarily targets the enzyme Camphor 5-monooxygenase . This enzyme is found in the organism Pseudomonas putida . It’s worth noting that this compound has been found to have no effect on human trpa1, a member of the transient receptor potential channel family .
Biochemical Analysis
Biochemical Properties
Norcamphor has been found to interact with Baeyer–Villiger monooxygenases (BVMOs) from Pseudomonas putida NCIMB 10007 . These enzymes play a crucial role in the metabolism of camphor, a compound structurally similar to this compound . The interaction between this compound and these enzymes is of significant interest in understanding the biochemical reactions involving this compound .
Cellular Effects
The cellular effects of this compound are largely tied to its interactions with enzymes like BVMOs . By influencing the activity of these enzymes, this compound can potentially impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Norcamphor is typically prepared from norbornene via the 2-formate ester, which is then oxidized. The synthetic route involves the following steps :
Formation of 2-exo-Norbornyl Formate: Norbornene is reacted with formic acid under reflux conditions to produce 2-exo-norbornyl formate.
Oxidation to this compound: The 2-exo-norbornyl formate is then oxidized using chromic acid in acetone, maintaining the reaction temperature between 20-30°C. The product is purified by distillation.
Chemical Reactions Analysis
Norcamphor undergoes various chemical reactions, including oxidation, reduction, and substitution :
Oxidation: this compound can be oxidized to form this compound lactone using Baeyer-Villiger monooxygenase.
Reduction: Reduction of this compound with sodium borohydride or lithium aluminum hydride yields norborneol.
Substitution: this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Scientific Research Applications
Norcamphor has several applications in scientific research :
Organic Synthesis: It is used as a building block for synthesizing complex organic molecules.
Biocatalysis: this compound serves as a model system for studying biocatalytic transformations, particularly in the synthesis of biopolymers.
Pharmaceuticals: It is explored for its potential antiviral and antibacterial properties.
Comparison with Similar Compounds
Norcamphor is compared with other bicyclic ketones such as camphor, adamantanone, and norbornanone :
Camphor: Unlike this compound, camphor has three additional methyl groups, which influence its reactivity and biological activity.
Adamantanone: Both this compound and adamantanone are used in antiviral research, but they differ in their structural complexity and specific applications.
Norbornanone: Similar to this compound, norbornanone is a bicyclic ketone but differs in its substitution pattern and reactivity.
This compound’s unique structure and reactivity make it a valuable compound in various fields of research and industrial applications.
Properties
IUPAC Name |
bicyclo[2.2.1]heptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMKEVXVVHNIEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883406 | |
Record name | Bicyclo[2.2.1]heptan-2-one | |
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Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream crystals or waxy solid; [Alfa Aesar MSDS] | |
Record name | Norcamphor | |
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Vapor Pressure |
2.09 [mmHg] | |
Record name | Norcamphor | |
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CAS No. |
497-38-1 | |
Record name | Bicyclo[2.2.1]heptan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497-38-1 | |
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Record name | Norcamphor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497381 | |
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Record name | NORCAMPHOR | |
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Record name | NORCAMPHOR | |
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Record name | Bicyclo[2.2.1]heptan-2-one | |
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Record name | Bicyclo[2.2.1]heptan-2-one | |
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Record name | 8,9,10-trinorbornan-2-one | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Norcamphor binds to the active site of cytochrome P450cam, a bacterial enzyme, albeit with a slightly different orientation and weaker binding affinity compared to its natural substrate, camphor. [, ] This difference in binding influences the regiospecificity and coupling efficiency of the hydroxylation reaction. [, , , ]
A: Upon binding, this compound is hydroxylated by cytochrome P450cam at multiple positions, yielding a mixture of 3-hydroxythis compound, 5-hydroxythis compound, and 6-hydroxythis compound. [, , ] The ratio of these products differs from that observed with camphor, indicating the influence of substrate structure on enzyme selectivity. [] Additionally, this compound binding leads to a decrease in coupling efficiency between electron transfer and product formation compared to camphor. [, ]
A: this compound has a molecular formula of C7H10O and a molecular weight of 110.15 g/mol. []
A: Yes, various spectroscopic techniques have been employed to characterize this compound. For example, 13C nuclear magnetic resonance (NMR) spectroscopy has been used to analyze the products of Simmons-Smith cyclopropanation reactions with this compound derivatives. [] Additionally, photoelectron circular dichroism (PECD) studies have provided insights into the electronic structure and conformational properties of this compound. []
A: this compound's birefringence, similar to that of quartz, makes it a suitable rock analog material for studying geological processes. [, ]
A: this compound has been utilized in experiments investigating grain growth, simple shear deformation, and melt pathways during tectonic processes. [, , ] Its properties allow for real-time observations of microstructural changes under controlled conditions. [, ]
A: Tin-silica pillared catalysts have demonstrated effectiveness in the Baeyer–Villiger oxidation of this compound, leading to the formation of the corresponding lactone. [, ] These catalysts exhibit varying degrees of activity and selectivity depending on the preparation method and type of tin incorporation. [, ]
A: Yes, zeolites with incorporated tin have also been investigated for this reaction, showing promising results in terms of conversion and selectivity. [] These findings highlight the potential for developing novel catalytic materials with improved performance. []
A: Molecular dynamics (MD) simulations have provided insights into this compound's interactions with cytochrome P450cam. [, , , ] These simulations helped explain the observed product profiles and the decreased coupling efficiency compared to camphor. [, , , ]
A: Beyond MD, other computational chemistry approaches have been employed, including density functional theory (DFT) and time-dependent DFT (TDDFT) calculations. These methods helped understand the electronic structure and PECD spectra of this compound. []
A: Studies using this compound analogs and mutants of cytochrome P450cam show that even minor changes in the substrate structure can significantly alter the binding mode, product profile, and coupling efficiency of the enzymatic reaction. [, , , ] For instance, the presence or absence of methyl groups can influence the regiospecificity of hydroxylation. [, , ]
A: Yes, MD simulations have predicted that specific mutations in the active site of cytochrome P450cam could alter the product ratios for this compound hydroxylation and potentially improve coupling efficiency. [, ] For example, the T185F mutant was predicted to abolish 3-hydroxythis compound formation and increase coupling, which was later confirmed experimentally. []
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